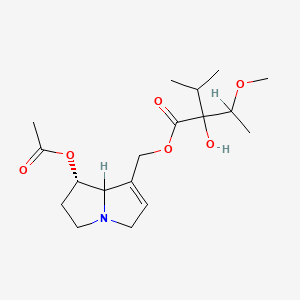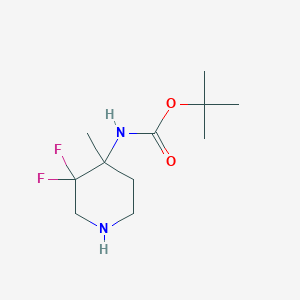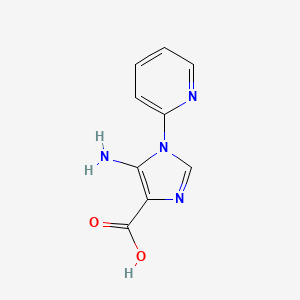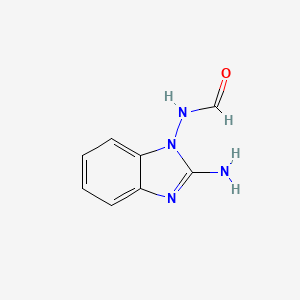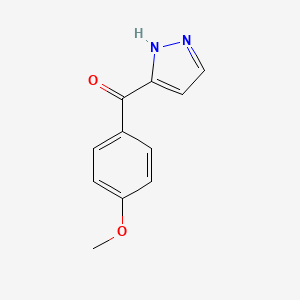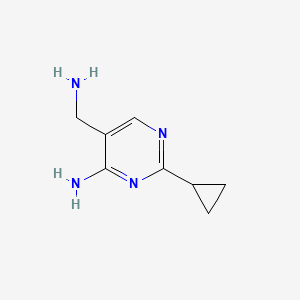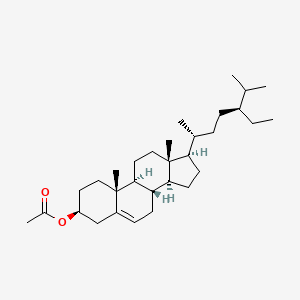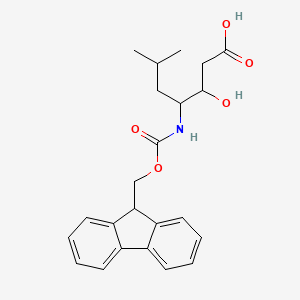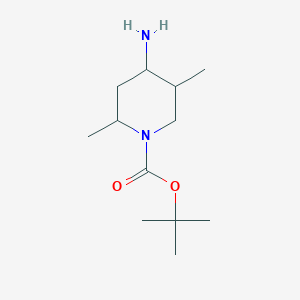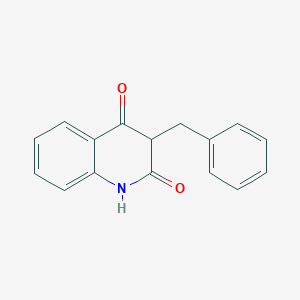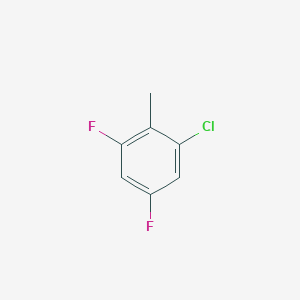
1-Chloro-3,5-difluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,5-difluoro-2-methylbenzene is an organic compound with the molecular formula C7H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two fluorine atoms, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-difluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2-methylbenzene (toluene) using chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: of toluene to form 2-methyl-3,5-dinitrobenzene.
Reduction: of the nitro groups to amines.
Halogenation: of the resulting compound to introduce chlorine and fluorine atoms.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,5-difluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated compounds or fully reduced hydrocarbons.
Scientific Research Applications
1-Chloro-3,5-difluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-3,5-difluoro-2-methylbenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, influencing their activity and leading to a desired therapeutic effect. The pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
- 1-Chloro-2,4-difluoro-5-methylbenzene
- 1-Chloro-3,5-difluorobenzene
- 1-Chloro-2,6-difluoro-4-methylbenzene
Uniqueness: 1-Chloro-3,5-difluoro-2-methylbenzene is unique due to the specific positioning of its substituents on the benzene ring. This arrangement can lead to distinct chemical reactivity and physical properties compared to its isomers and other similar compounds. The presence of both chlorine and fluorine atoms, along with a methyl group, provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C7H5ClF2 |
|---|---|
Molecular Weight |
162.56 g/mol |
IUPAC Name |
1-chloro-3,5-difluoro-2-methylbenzene |
InChI |
InChI=1S/C7H5ClF2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 |
InChI Key |
PXRRPCVQAZMNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



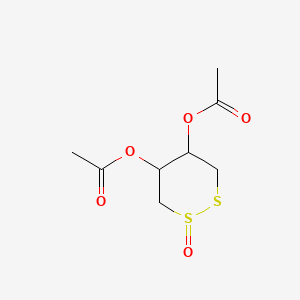
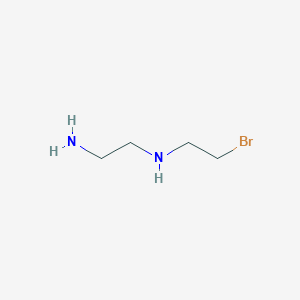
![4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan](/img/structure/B15197663.png)
